Bromo-PEG3-bromide

PROTAC Linker Bioconjugation PEG Spacer

Bromo-PEG3-bromide (CAS 31255-26-2) is a homobifunctional polyethylene glycol (PEG) linker characterized by a triethylene glycol (PEG3) spacer symmetrically terminated by two bromide leaving groups. Its molecular formula is C8H16Br2O3 with a molecular weight of 320.02 g/mol.

Molecular Formula C8H16Br2O3
Molecular Weight 320.02 g/mol
CAS No. 31255-26-2
Cat. No. B1667890
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBromo-PEG3-bromide
CAS31255-26-2
SynonymsBromo-PEG3-bromide
Molecular FormulaC8H16Br2O3
Molecular Weight320.02 g/mol
Structural Identifiers
SMILESC(COCCBr)OCCOCCBr
InChIInChI=1S/C8H16Br2O3/c9-1-3-11-5-7-13-8-6-12-4-2-10/h1-8H2
InChIKeyIJFMWHWXEBUOKR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Bromo-PEG3-bromide (CAS 31255-26-2) | Homobifunctional PEG3 Linker with Quantifiable Purity and Bioconjugation Utility


Bromo-PEG3-bromide (CAS 31255-26-2) is a homobifunctional polyethylene glycol (PEG) linker characterized by a triethylene glycol (PEG3) spacer symmetrically terminated by two bromide leaving groups . Its molecular formula is C8H16Br2O3 with a molecular weight of 320.02 g/mol [1]. The compound is classified as a PROTAC (Proteolysis Targeting Chimera) linker within the PEG category . Its dual bromide functionality enables nucleophilic substitution reactions with a variety of nucleophiles, making it a versatile building block for bioconjugation, PEGylation, and the synthesis of heterobifunctional crosslinkers .

Bromo-PEG3-bromide (CAS 31255-26-2) | Why PEG Linker Chain Length, Purity, and Storage Requirements Dictate Experimental Outcomes


Substituting Bromo-PEG3-bromide with a generic PEG linker of different chain length (e.g., PEG2 or PEG4) or a heterobifunctional analog (e.g., Bromo-PEG3-alcohol) is not scientifically equivalent. The PEG3 spacer length directly governs the physical distance between conjugated moieties, impacting the conformational flexibility and biological activity of PROTACs and other bioconjugates . Furthermore, vendor-reported purity and storage specifications for Bromo-PEG3-bromide vary significantly, directly influencing reaction yields and reproducibility . The following quantitative evidence details these critical differentiators, guiding precise procurement and experimental design.

Bromo-PEG3-bromide (CAS 31255-26-2) | Quantitative Differentiation Data vs. PEG2, PEG4, and Heterobifunctional Linkers


PEG3 Spacer Length vs. PEG2 and PEG4: A Defined Molecular Weight for Optimized PROTAC Linker Distance

Bromo-PEG3-bromide has a molecular weight of 320.02 g/mol, corresponding to a triethylene glycol (PEG3) spacer . In comparison, Bromo-PEG2-bromide has a molecular weight of 275.97 g/mol, while Bromo-PEG4-bromide has a molecular weight of 364.1 g/mol [1]. This difference in molecular weight directly reflects the number of ethylene glycol units and thus the physical length of the linker. The choice of PEG3 provides a specific spatial distance that may be critical for optimal ternary complex formation in PROTAC applications, where linker length is a key determinant of degradation efficiency .

PROTAC Linker Bioconjugation PEG Spacer

Vendor Purity Benchmarking: TCI's >97.0%(GC) Specification vs. Industry Standard for PEG3-Br

Vendor-reported purity for Bromo-PEG3-bromide is a critical procurement parameter. Tokyo Chemical Industry (TCI) specifies a purity of >97.0% as determined by Gas Chromatography (GC) . This is quantitatively higher than the typical ≥95% purity offered by several other suppliers for the same compound . For related compounds, TCI also reports >98.0%(GC) for Bromo-PEG2-bromide and >95.0%(GC) for Bromo-PEG4-bromide . These vendor-specific purity grades directly impact the efficiency of subsequent synthetic steps, where higher purity can minimize byproduct formation and increase overall yield.

Purity Analysis GC Vendor Comparison

Specialized Storage Requirement: Frozen (<0°C) Under Inert Gas vs. Standard -20°C Conditions

TCI specifies that Bromo-PEG3-bromide requires storage at frozen temperatures (<0°C) under an inert gas atmosphere to prevent degradation from air and heat sensitivity . This is a more stringent requirement than the typical -20°C storage condition recommended by many other vendors for this compound . In contrast, Bromo-PEG4-bromide from TCI is recommended to be stored at 0-5°C . These storage specifications indicate a higher sensitivity of the PEG3 linker to environmental conditions, necessitating careful procurement and handling to maintain chemical integrity for sensitive applications.

Storage Stability Inert Atmosphere Procurement

Homobifunctional Bromide Reactivity vs. Heterobifunctional Bromo-PEG3-alcohol: Distinct Crosslinking Strategies

Bromo-PEG3-bromide is a homobifunctional linker, possessing two identical bromide leaving groups. This allows for a one-step, symmetrical functionalization with two equivalents of a nucleophile . In contrast, Bromo-PEG3-alcohol is a heterobifunctional linker containing one bromide and one hydroxyl group . The latter enables sequential, orthogonal conjugations but requires additional activation or protection steps for the alcohol. This fundamental difference in functional group symmetry dictates the type of crosslinked product (homodimeric vs. heterodimeric) and the overall synthetic strategy, with the homobifunctional nature of Bromo-PEG3-bromide offering a simpler route for creating symmetrical PEGylated constructs.

Homobifunctional Heterobifunctional Crosslinker Nucleophilic Substitution

Physical State at Room Temperature: Liquid Bromo-PEG3-bromide vs. Solid Bromo-PEG4-bromide

Bromo-PEG3-bromide is a liquid at 20°C . In comparison, Bromo-PEG4-bromide is a solid powder . This difference in physical state can impact handling and compatibility with automated liquid handling systems. A liquid linker may be preferable for precise volumetric dispensing in high-throughput synthesis or formulation, whereas a solid requires weighing. While not a direct measure of chemical performance, the physical state is a practical consideration in procurement and workflow integration.

Physical Property Handling Automation

Computational LogP (XLogP3-AA) Comparison: Bromo-PEG3-bromide vs. Bromo-PEG2-bromide Hydrophobicity

The computed octanol-water partition coefficient (XLogP3-AA) for Bromo-PEG3-bromide is 1.3 [1]. This value indicates moderate hydrophobicity. While a direct XLogP3-AA value for Bromo-PEG2-bromide was not found, the general principle that increasing PEG chain length increases hydrophilicity (decreases LogP) can be inferred . This computational property provides a baseline for understanding the compound's relative solubility and membrane permeability potential, which are critical considerations in drug design and bioconjugation.

Hydrophobicity LogP Computational Property PROTAC

Bromo-PEG3-bromide (CAS 31255-26-2) | Primary Application Scenarios Driven by Quantitative Evidence


Synthesis of PROTACs Requiring a Precise PEG3 Spacer Length

Bromo-PEG3-bromide is specifically selected as a linker for PROTACs where a PEG3 spacer has been empirically determined to provide optimal distance between the target protein ligand and the E3 ligase ligand . The quantifiable difference in molecular weight and chain length compared to PEG2 or PEG4 linkers (as detailed in Evidence Item 1) allows researchers to rationally design and procure the exact linker length required for maximizing ternary complex formation and subsequent protein degradation.

High-Yield, Reproducible Bioconjugation Where High Purity is Paramount

For projects requiring high reaction yields and minimal byproduct formation, procurement of Bromo-PEG3-bromide with a verified high purity grade, such as TCI's >97.0%(GC) specification, is critical . This scenario is supported by the purity benchmarking data in Evidence Item 2, which demonstrates that not all vendor offerings are equivalent. Selecting a higher-purity source directly mitigates the risk of side reactions and reduces the need for extensive purification steps.

Design of Symmetrical PEGylated Constructs via One-Step Homobifunctional Crosslinking

Bromo-PEG3-bromide is the preferred reagent for creating symmetrical, PEGylated dimers or for introducing a PEG3 spacer between two identical functional groups in a single synthetic step . As highlighted in Evidence Item 4, its homobifunctional nature contrasts with heterobifunctional alternatives like Bromo-PEG3-alcohol, which are suited for orthogonal conjugation strategies. This distinction is fundamental for selecting the appropriate crosslinking chemistry.

Workflows Requiring Liquid Handling for Automated Synthesis Platforms

The liquid physical state of Bromo-PEG3-bromide at room temperature makes it a compatible choice for automated liquid handling systems used in high-throughput synthesis and screening . This practical advantage, noted in Evidence Item 5, simplifies volumetric dispensing and integration into automated workflows, enhancing operational efficiency compared to solid PEG linkers that require weighing.

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